4-{2-Methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{2-Methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a pyrimidine ring substituted with a piperazine and morpholine moiety
Preparation Methods
The synthesis of 4-{2-Methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and morpholine groups. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
4-{2-Methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{2-Methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{2-Methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-{2-Methyl-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds share the pyrimidine core and may have similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are often studied for their pharmacological properties.
Morpholine derivatives: These compounds are used in various industrial and medicinal applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and activities compared to other similar compounds.
Properties
IUPAC Name |
[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-3-5-18(6-4-16)21(27)26-9-7-24(8-10-26)19-15-20(23-17(2)22-19)25-11-13-28-14-12-25/h3-6,15H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIVHBYYTIZMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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